1-(3-{5-[(4-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone
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Overview
Description
1-(3-{5-[(4-CHLOROBENZYL)SULFONYL]-1H-1,2,3,4-TETRAAZOL-1-YL}PHENYL)-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl sulfonyl group attached to a tetraazole ring
Preparation Methods
The synthesis of 1-(3-{5-[(4-CHLOROBENZYL)SULFONYL]-1H-1,2,3,4-TETRAAZOL-1-YL}PHENYL)-1-ETHANONE typically involves multiple steps, including the formation of the tetraazole ring and the subsequent attachment of the chlorobenzyl sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-{5-[(4-CHLOROBENZYL)SULFONYL]-1H-1,2,3,4-TETRAAZOL-1-YL}PHENYL)-1-ETHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 1-(3-{5-[(4-CHLOROBENZYL)SULFONYL]-1H-1,2,3,4-TETRAAZOL-1-YL}PHENYL)-1-ETHANONE exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(3-{5-[(4-CHLOROBENZYL)SULFONYL]-1H-1,2,3,4-TETRAAZOL-1-YL}PHENYL)-1-ETHANONE stands out due to its unique structural features and diverse range of applications. Similar compounds include other tetraazole derivatives and chlorobenzyl sulfonyl-containing molecules. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13ClN4O3S |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
1-[3-[5-[(4-chlorophenyl)methylsulfonyl]tetrazol-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C16H13ClN4O3S/c1-11(22)13-3-2-4-15(9-13)21-16(18-19-20-21)25(23,24)10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3 |
InChI Key |
WCUCEUOVVWDQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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